- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,

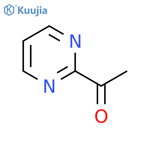

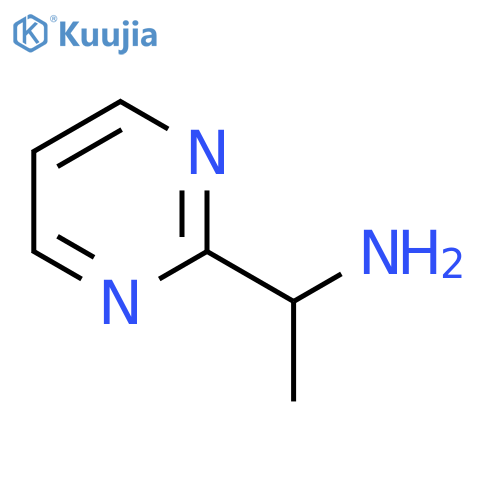

Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

1-(pyrimidin-2-yl)ethan-1-amine Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-(Pyrimidin-2-yl)ethanamine

- 1-(Pyrimidin-2-yl)ethamine

- 1-pyrimidin-2-ylethanamine

- 1-PYRIMIDIN-2-YLETHYLAMINE

- AM804589

- SB45594

- 944906-24-5

- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID

- FT-0715628

- EN300-1072131

- CS-0054426

- AB59468

- SCHEMBL310530

- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE

- MFCD10697373

- J-503621

- AKOS010037500

- DTXSID70717779

- α-Methyl-2-pyrimidinemethanamine (ACI)

- 2-(1-Aminoethyl)pyrimidine

- [1-(Pyrimidin-2-yl)ethyl]amine

- (S)-1-(Pyrimidin-2-yl)ethan-1-amine

- MFCD18632779

- (R)-1-(2-Pyrimidinyl)ethanamine

- (1R)-1-pyrimidin-2-ylethanamine

- SY263077

- SY382916

- DB-023511

- (S)-1-(2-Pyrimidinyl)ethanamine

- 1-(pyrimidin-2-yl)ethan-1-amine

-

- MDL: MFCD27922039

- Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3

- InChI-sleutel: GVPDKCZQAZOFJX-UHFFFAOYSA-N

- LACHT: NC(C)C1N=CC=CN=1

Berekende eigenschappen

- Exacte massa: 123.08000

- Monoisotopische massa: 123.079647300g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 9

- Aantal draaibare bindingen: 1

- Complexiteit: 78.4

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 1

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 51.8Ų

- XLogP3: -0.5

Experimentele eigenschappen

- PSA: 51.80000

- LogboekP: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine Beveiligingsinformatie

1-(pyrimidin-2-yl)ethan-1-amine Douanegegevens

- HS-CODE:2933599090

- Douanegegevens:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(pyrimidin-2-yl)ethan-1-amine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM165621-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

$916 | 2021-08-05 | |

| TRC | P997518-100mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 100mg |

$414.00 | 2023-05-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 500MG |

¥ 1,722.00 | 2023-04-12 | |

| Enamine | EN300-1072131-10g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 10g |

$3034.0 | 2023-10-28 | |

| Ambeed | A758353-1g |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95+% | 1g |

$523.0 | 2024-04-16 | |

| A2B Chem LLC | AI01187-250mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95%+ | 250mg |

$610.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125066-250mg |

1-(Pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 97% | 250mg |

¥2058.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

¥2794.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-250mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 250mg |

¥1130.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-100mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 100mg |

¥842.0 | 2024-04-16 |

1-(pyrimidin-2-yl)ethan-1-amine Productiemethode

Synthetic Routes 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Synthetic Routes 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,

Synthetic Routes 4

1.2 Reagents: Sodium hydroxide ; pH 13

- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

Synthetic Routes 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

Synthetic Routes 8

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,

Synthetic Routes 9

1.2 Reagents: Sodium hydroxide ; pH 13

- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,

Synthetic Routes 10

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,

Synthetic Routes 11

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt

- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,

Synthetic Routes 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,

1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

1-(pyrimidin-2-yl)ethan-1-amine Gerelateerde literatuur

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) Gerelateerde producten

- 852137-21-4(N-(1,2-dimethyl-1H-indol-5-yl)methyl-2-ethoxybenzamide)

- 1171917-41-1(1-Boc-7-bromo-3-cyanoacetylindole)

- 1311999-94-6(N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethene-1-sulfonamide)

- 899964-76-2((2E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methyl-3-(thiophen-2-yl)prop-2-enamide)

- 2138251-26-8(3-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid)

- 1694306-23-4(1-Oxaspiro[2.3]hexane-2-carboxylic acid, 5-methoxy-2-propyl-, ethyl ester)

- 175203-46-0(1H-Pyrazole-4-carbonitrile,3-(methylthio)-1-phenyl-)

- 2228506-73-6(tert-butyl N-2-amino-3-(ethylsulfanyl)propylcarbamate)

- 921160-96-5((1H-imidazol-2-yl)methyl(2-methoxyethyl)amine)

- 2097921-86-1(2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one)